2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide 2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 954010-30-1
VCID: VC4157190
InChI: InChI=1S/C20H21ClN2O4/c21-16-6-8-17(9-7-16)27-14-19(24)22-12-20(25)23-10-11-26-18(13-23)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,24)
SMILES: C1COC(CN1C(=O)CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C20H21ClN2O4
Molecular Weight: 388.85

2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide

CAS No.: 954010-30-1

Cat. No.: VC4157190

Molecular Formula: C20H21ClN2O4

Molecular Weight: 388.85

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide - 954010-30-1

Specification

CAS No. 954010-30-1
Molecular Formula C20H21ClN2O4
Molecular Weight 388.85
IUPAC Name 2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Standard InChI InChI=1S/C20H21ClN2O4/c21-16-6-8-17(9-7-16)27-14-19(24)22-12-20(25)23-10-11-26-18(13-23)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,24)
Standard InChI Key QHKKFNIGTHQNOO-UHFFFAOYSA-N
SMILES C1COC(CN1C(=O)CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic compound that belongs to the class of acetamides. It features a complex structure, including a 4-chlorophenoxy group and a morpholine moiety, which are crucial for its potential biological activities. This compound is of interest in medicinal chemistry due to its possible interactions with biological systems, making it a candidate for further research in drug development.

Synthesis

The synthesis of 2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide typically involves multi-step organic reactions. A common approach includes the reaction of appropriate starting materials under controlled conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Potential Applications

This compound is notable for its potential applications in pharmacology, particularly in the fields of anti-inflammatory and analgesic drugs. The inclusion of a morpholine moiety adds to its structural complexity, potentially influencing its biological activity.

Chemical Reactions

2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions typical for amides and phenolic compounds. These reactions are essential for understanding the compound's stability and reactivity in biological systems.

Mechanism of Action

The mechanism of action for this compound is hypothesized based on its structural features. It may interact with biological targets, such as enzymes, by binding to active sites, thus blocking substrate access. This inhibition can lead to downstream effects in various biological pathways, making it a candidate for therapeutic applications.

Research Findings

While specific research findings on 2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide are not detailed in the available sources, compounds with similar structures have shown promise in drug development. For instance, related acetamide derivatives have been explored for their anti-inflammatory and analgesic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator